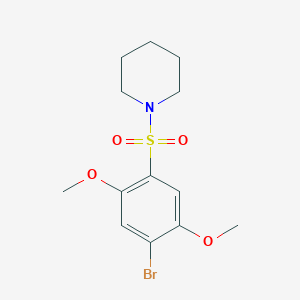
Condurango glycoside A
Overview
Description
Condurango glycoside A is a pregnane ester glycoside isolated from Marsdenia condurango . It has been found to have anticancer activity and is a potent differentiation inducer . It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and pre-mature senescence associated with DNA damage .
Scientific Research Applications
Apoptosis Induction and Lung Cancer Treatment : Condurango glycoside-rich components (CGS) show chemotherapeutic potential against non-small-cell lung cancer (NSCLC), both in vitro and in vivo. CGS induces apoptosis via DNA damage, ROS accumulation, and modulation of apoptotic genes. This supports its use in complementary and alternative medicine (CAM) for lung cancer treatment (Sikdar et al., 2014).
Cell Differentiation and Anti-Cancer Properties : Pregnane glycosides from Condurango Cortex, including condurangoglycosides A and C, induce differentiation in mouse myeloid leukemia cells into phagocytic cells, suggesting potent anti-cancer properties (Umehara et al., 1994).
DNA Damage and Apoptosis in Cervix Carcinoma Cells : Condurango-glycoside-A fraction (CGA) from Gonolobus condurango induces DNA damage and premature senescence in cervix carcinoma cells (HeLa), promoting apoptosis through ROS generation and p53 pathway activation (Bishayee et al., 2013).
Anti-Lung Cancer Potential : Pure esteric-glycoside condurangogenin A from Marsdenia condurango shows significant anti-lung cancer effects against non-small-cell lung cancer cells, inducing apoptosis through cell cycle modulation and DNA damage (Sikdar et al., 2015).
Epigenetic Modifications in Cancer Cells : Condurango 30C, a homeopathic preparation, induces epigenetic modifications in lung cancer cells, leading to apoptosis and down-regulation of tumour suppressor genes, showcasing its potential in cancer therapy (Khuda-Bukhsh & Sikdar, 2015).
ROS-Dependent Apoptosis in Cancer Cells : Condurango extract activates the Fas receptor and depolarizes mitochondrial membrane potential in cancer cells, inducing ROS-dependent apoptosis. This further supports its use in CAM for cancer treatment (Bishayee et al., 2015).
Mechanism of Action
Target of Action
Condurango Glycoside A (CGA) primarily targets cervix carcinoma cells (HeLa) . The compound interacts with these cells, inducing DNA damage and leading to cellular senescence and apoptosis .
Mode of Action
CGA interacts with its target cells by inducing DNA damage . This damage is observed within 9-12 hours of CGA treatment . Along with DNA damage, there is an increase in the generation of reactive oxygen species (ROS) . The compound also up-regulates the expression of p53 , a protein that regulates the cell cycle and thus functions as a tumor suppressor . This indicates that apoptosis could be mediated through the p53 pathway .
Biochemical Pathways
The primary biochemical pathway affected by CGA is the ROS-dependent p53 signaling pathway . The compound initiates ROS generation, which promotes the up-regulation of p53 expression . This results in apoptosis and premature senescence associated with DNA damage . The compound also affects the cell cycle, causing a cell cycle arrest at the G0/G1 stage .
Result of Action
The action of CGA results in DNA damage, cellular senescence, and apoptosis in the target cells . The compound also reduces the proliferation of cells, as evidenced by the cell cycle arrest . The number of cells undergoing apoptosis increases along with the increase in ROS generation .
Biochemical Analysis
Biochemical Properties
Condurango Glycoside A plays a significant role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to up-regulate the expression of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also influences the expression of other relevant genes and proteins like Akt, Bcl-2, Bax, cytochrome c, and caspase 3 .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce DNA damage-associated senescence and apoptosis in HeLa cells, a type of cervix carcinoma cell . It influences cell function by increasing reactive oxygen species (ROS) generation, leading to increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and premature senescence associated with DNA damage . It also influences the expression of Bax, leading to the release of cytochrome c and activation of caspase 3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to induce DNA damage at different time points . While induced DNA damage was observed at 9-12th hours, senescence of cells appeared at a later stage (18th hour after treatment), implicating a possible role of DNA damage in inducing premature cell senescence .
properties
IUPAC Name |
[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H78O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11051-90-4 | |
| Record name | Condurango glycoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





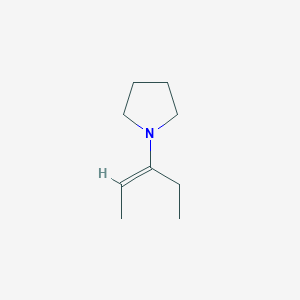
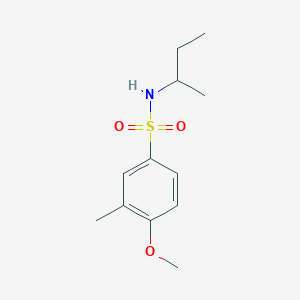
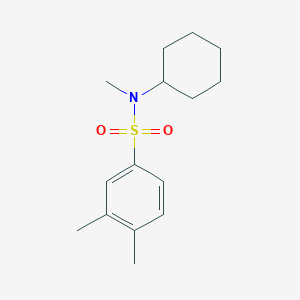
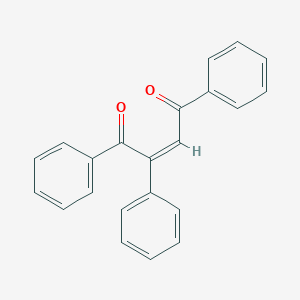
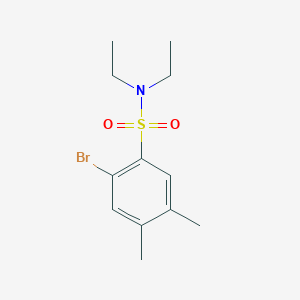

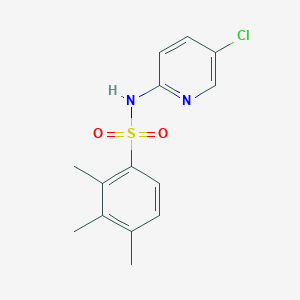


![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
